(E)-3-(isobutylsulfonyl)-1-(styrylsulfonyl)azetidine
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Binding Properties
- Azetidine derivatives have been highlighted for their binding properties to nicotinic acetylcholine receptors, potentially useful in positron emission tomography (PET) imaging. For instance, a study on the azetidine derivative A-85380 demonstrated its potent and selective ligand characteristics for human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, marking its importance in neuroscience research (Doll et al., 1999).
Chemical Synthesis and Rearrangement
- Research on 2-(α-hydroxyalkyl)azetidines showcases their versatility in chemical synthesis, particularly in the stereospecific rearrangement to pyrrolidines, indicating a methodology for synthesizing functionalized cyclic compounds (Durrat et al., 2008).
Polymerization Studies
- The anionic ring-opening polymerization of N-sulfonylazetidines into poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines, reveals the impact of alkyl sulfonyl substitution on polymerization kinetics and product solubility. Such research underscores the importance of azetidine and sulfonyl moieties in developing new materials (Rowe et al., 2019).
Antimicrobial Applications
- A study on pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups indicated that these compounds exhibit significant antimicrobial activity, highlighting the potential of sulfonyl-containing compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-13(2)12-21(17,18)15-10-16(11-15)22(19,20)9-8-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQPGWJGKGZDTR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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